molecular formula C6H4IN3O B599139 6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one CAS No. 1201784-97-5

6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one

Cat. No.: B599139
CAS No.: 1201784-97-5
M. Wt: 261.022
InChI Key: PZMASEPEWLSQGR-UHFFFAOYSA-N
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Description

6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one is a heterocyclic compound that contains iodine, nitrogen, and oxygen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.

Chemical Reactions Analysis

Types of Reactions

6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. For example, as a tankyrase inhibitor, it binds to the enzyme tankyrase, inhibiting its activity and affecting the Wnt signaling pathway. This inhibition can lead to various biological effects, including the modulation of cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one is unique due to its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound for research and development.

Properties

IUPAC Name

6-iodo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMASEPEWLSQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC=NN2C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735090
Record name 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201784-97-5
Record name 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201784-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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